molecular formula C20H20BrN3O4 B5418301 2-bromo-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide

2-bromo-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide

Cat. No. B5418301
M. Wt: 446.3 g/mol
InChI Key: IBFDQJMIZIZXNS-QGOAFFKASA-N
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Description

2-bromo-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the class of organic compounds known as benzamides and is widely used in medicinal chemistry, biochemistry, and pharmacology. The following paper will explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Mechanism of Action

The mechanism of action of 2-bromo-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress, and the protection of neurons from damage. This compound has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide in lab experiments is its potential as a versatile tool for studying various biological systems. However, this compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

The potential applications of 2-bromo-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide in various fields of research are vast, and there are numerous future directions for further study. These include the development of new drugs for the treatment of cancer and neurodegenerative diseases, the exploration of its potential as a fluorescent probe for imaging biological systems, and the investigation of its potential as a therapeutic agent for various inflammatory disorders.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various fields of scientific research. Its unique properties and mechanism of action make it a versatile tool for studying biological systems and developing new therapeutic agents. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 2-bromo-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide involves the reaction of 3-nitrobenzaldehyde with diethyl malonate, followed by the addition of bromine and subsequent reaction with diethylamine. The final product is obtained through acid hydrolysis of the resulting diethylamino derivative.

Scientific Research Applications

2-bromo-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has been extensively studied for its potential applications in cancer treatment, as it has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has been used in the development of new drugs for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

2-bromo-N-[(E)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O4/c1-3-23(4-2)20(26)18(13-14-8-7-9-15(12-14)24(27)28)22-19(25)16-10-5-6-11-17(16)21/h5-13H,3-4H2,1-2H3,(H,22,25)/b18-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFDQJMIZIZXNS-QGOAFFKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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